![molecular formula C17H13N5OS B2722602 N-(3-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1240217-95-1](/img/structure/B2722602.png)
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Description
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, also known as PTIO, is a widely used nitric oxide (NO) scavenger in scientific research. It is a small molecule that can selectively react with NO to form a stable nitroxyl radical. Due to its unique chemical properties, PTIO has been extensively studied in various fields, such as biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
Synthesis and Structural Analysis
Research into compounds with similar structures to N-(3-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide often focuses on their synthesis and crystal structure analysis. For instance, the synthesis of related pyrazole derivatives, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been reported. These studies provide insights into the molecular structure, stability, and potential interactions of such compounds, which are crucial for understanding their physical properties and potential as bioactive molecules (Prabhuswamy et al., 2016).
Antimicrobial and Antifungal Activities
Compounds within this chemical family have been explored for their antimicrobial and antifungal activities. For example, a study on the green synthesis of thiophenyl pyrazoles and isoxazoles demonstrated potential antibacterial activity against B. subtilis and antifungal activity against A. niger. This suggests that derivatives of this compound could potentially be investigated for antimicrobial properties (Sowmya et al., 2018).
Antidepressant Activity
The investigation into the antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides highlights the therapeutic potential of pyrazole derivatives. These studies aim to understand how modifications in the chemical structure affect biological activity, paving the way for the development of new antidepressant drugs (Mathew et al., 2014).
Enzyme Inhibitory and Molecular Docking Studies
Research has also been conducted on the enzyme inhibitory activities of thiophene-based heterocyclic compounds, which are structurally related to this compound. These studies, which include molecular docking analyses, are essential for the discovery of novel inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), providing insights into the development of potential therapeutic agents (Cetin et al., 2021).
properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(15-10-14(21-22-15)16-5-2-8-24-16)19-12-4-1-3-11(9-12)13-6-7-18-20-13/h1-10H,(H,18,20)(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSGZQNIPWBWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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